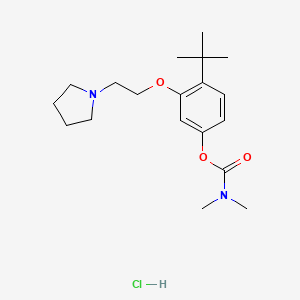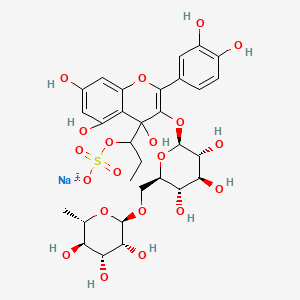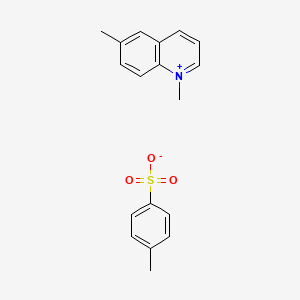
1,6-Dimethylquinolinium p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethylquinolinium p-toluenesulfonate is a chemical compound that belongs to the class of quinolinium salts It is formed by the reaction of 1,6-dimethylquinoline with p-toluenesulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dimethylquinolinium p-toluenesulfonate can be synthesized through a straightforward reaction between 1,6-dimethylquinoline and p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as acetonitrile or methanol, and heating the mixture to reflux. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated crystallization processes can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,6-Dimethylquinolinium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted quinolinium salts.
科学的研究の応用
1,6-Dimethylquinolinium p-toluenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,6-dimethylquinolinium p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as carbonic anhydrases, by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, including the disruption of cellular processes and the induction of cell death in certain cancer cells .
類似化合物との比較
1,6-Dimethylquinolinium p-toluenesulfonate can be compared with other similar compounds, such as:
2,4,6-Trimethylpyridinium p-toluenesulfonate: This compound has similar chemical properties but differs in its substitution pattern on the pyridine ring.
Pyridinium p-toluenesulfonate: Another related compound with a pyridinium core instead of a quinolinium core.
Tetraethylammonium p-toluenesulfonate: A quaternary ammonium salt with different applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
72076-53-0 |
|---|---|
分子式 |
C18H19NO3S |
分子量 |
329.4 g/mol |
IUPAC名 |
1,6-dimethylquinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12N.C7H8O3S/c1-9-5-6-11-10(8-9)4-3-7-12(11)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
BEXRYEWRLUOTMD-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)[N+](=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


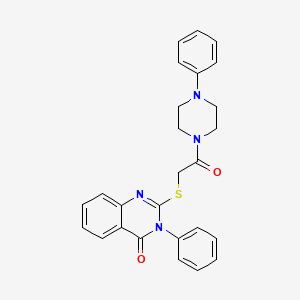
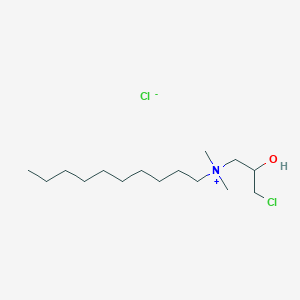
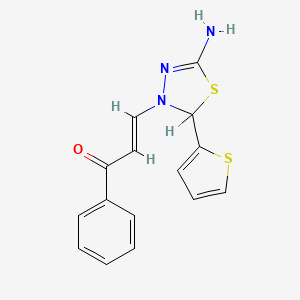
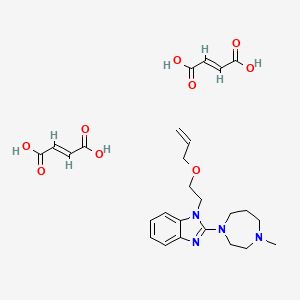

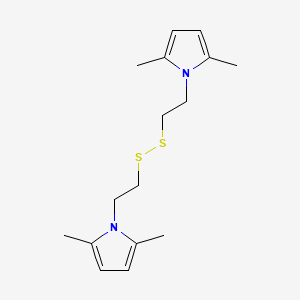

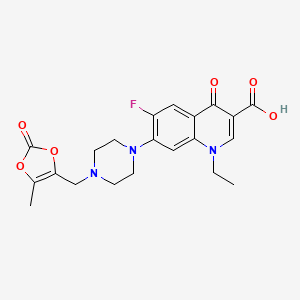
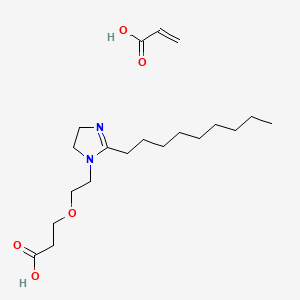
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
